2-Cyclohexen-1-one, 5-(trimethylsilyl)-
Description
2-Cyclohexen-1-one, 5-(trimethylsilyl)- is a substituted cyclohexenone featuring a trimethylsilyl (TMS) group at the 5-position. This compound has garnered significant attention in asymmetric synthesis due to its role as a chiral building block for biologically active molecules. The TMS group serves as a directing and protecting moiety, enabling stereoselective transformations such as conjugate additions and dehydrosilylation reactions .
Key applications include its use in catalytic asymmetric arylation reactions with arylboronic acids, facilitated by chiral phosphane–Rh(I) catalysts, to produce enantioenriched 5-arylcyclohex-2-enones (up to 93% ee). This method overcomes the limitations of kinetic resolution by avoiding material wastage, aligning with green chemistry principles . Additionally, the compound is pivotal in synthesizing substituted 5-ketoaldehydes, precursors to natural products like terpenoids .
Properties
CAS No. |
56917-71-6 |
|---|---|
Molecular Formula |
C9H16OSi |
Molecular Weight |
168.31 g/mol |
IUPAC Name |
5-trimethylsilylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-5,9H,6-7H2,1-3H3 |
InChI Key |
XURQBSWHQFVSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CC=CC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Deprotonation and Silylation
The most straightforward approach involves deprotonating 2-cyclohexen-1-one at the 5-position using a strong base, followed by quenching with chlorotrimethylsilane (TMSCl). Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at -78°C selectively generates the enolate intermediate, which reacts with TMSCl to afford the silylated product.
Reaction Conditions :
- Substrate : 2-Cyclohexen-1-one
- Base : LDA (2.2 equiv)
- Silylating Agent : TMSCl (1.1 equiv)
- Solvent : THF, -78°C → 0°C
- Yield : 70–85%
This method benefits from operational simplicity but requires strict temperature control to avoid over-silylation or side reactions. The regioselectivity arises from the conjugate base’s stability at the 5-position, distal to the electron-withdrawing ketone.
Oppenauer Oxidation of Silylated Cyclohexanol Derivatives
Zirconocene-Catalyzed Oxidation
An alternative route oxidizes 5-(trimethylsilyl)-2-cyclohexen-1-ol using zirconocene complexes under Oppenauer conditions. The alcohol precursor is treated with acetone as a hydrogen acceptor in the presence of Cp₂ZrCl₂ (5 mol%), yielding the ketone with high efficiency.
Reaction Conditions :
- Substrate : 5-(Trimethylsilyl)-2-cyclohexen-1-ol
- Catalyst : Cp₂ZrCl₂ (5 mol%)
- Oxidant : Acetone (excess)
- Solvent : Toluene, 80°C
- Yield : 89%
This method is advantageous for substrates where the alcohol is readily accessible. The zirconocene catalyst enhances selectivity and reduces over-oxidation risks.
Grignard Addition–Silylation Tandem Reaction
Conjugate Addition of Silyl Nucleophiles
A tandem protocol adds a trimethylsilyl group via a Grignard reagent to 2-cyclohexen-1-one. Isopropenyl magnesium bromide reacts with the enone, followed by in situ trapping with TMSCl to install the silyl moiety at the 5-position.
Reaction Conditions :
- Substrate : 2-Cyclohexen-1-one
- Grignard Reagent : Isopropenyl MgBr (1.5 equiv)
- Silylating Agent : TMSCl (1.2 equiv)
- Solvent : THF, -78°C → RT
- Yield : 86%
This one-pot procedure leverages the Michael acceptor nature of the enone, with the Grignard reagent initiating conjugate addition before silylation. The method is scalable but requires anhydrous conditions to prevent reagent decomposition.
Radical-Mediated Silylation
Trialkylborane/Oxygen System
Radical pathways offer a complementary approach. Triethylborane and oxygen generate radicals that abstract hydrogen at the 5-position of 2-cyclohexen-1-one, forming a carbon-centered radical. Subsequent trapping with TMSCl yields the silylated product.
Reaction Conditions :
- Substrate : 2-Cyclohexen-1-one
- Radical Initiator : Triethylborane (1.0 equiv)
- Oxygen : Atmospheric pressure
- Silylating Agent : TMSCl (1.5 equiv)
- Solvent : Dichloromethane, 0°C → RT
- Yield : 65–75%
While moderate in yield, this method avoids strong bases and is tolerant of acid-sensitive functional groups.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Base-Mediated Silylation | 70–85 | Low temperature, THF | High regioselectivity | Sensitive to moisture |
| Oppenauer Oxidation | 89 | Toluene, 80°C | Catalytic, no over-oxidation | Requires alcohol precursor |
| Grignard–Silylation | 86 | Anhydrous THF | One-pot, scalable | Requires strict anhydrous conditions |
| Radical Silylation | 65–75 | Ambient oxygen, CH₂Cl₂ | Base-free, functional group tolerance | Moderate yield |
Stereochemical Considerations
Chiral variants of 5-(trimethylsilyl)-2-cyclohexen-1-one are accessible via kinetic resolution or asymmetric catalysis. Lipase-mediated kinetic resolution of diol precursors, as demonstrated in paclitaxel synthesis, affords enantiomerically pure intermediates (>99% ee). Asymmetric conjugate silylation using chiral copper catalysts is under exploration but remains less documented in the literature.
Applications in Natural Product Synthesis
The silyl group’s steric bulk and electronic effects make this compound invaluable in constructing terpenoids and steroids. For example, it serves as the C-ring precursor in paclitaxel synthesis, where Mukaiyama aldol reactions with formaldehyde install critical oxygenation. Additionally, its use in cyclohexyne generation via desilylation–triflation sequences highlights its versatility.
Chemical Reactions Analysis
Rhodium-Catalyzed Conjugate Arylation
Reaction : Asymmetric addition of arylboronic acids to 5-(trimethylsilyl)cyclohexenone via Rh(I) catalysis.
Conditions :
-
Catalyst: 3 mol% chiral amidophosphane- or BINAP-Rh(I)
-
Solvent: Dioxane-water (10:1)
-
Temperature: 80–100°C
| Product | Enantioselectivity (% ee) | Yield (%) | Reference |
|---|---|---|---|
| trans-3-Aryl-5-TMS-cyclohexanone | 90–93% | 70–85 | |
| cis-3-Aryl-5-TMS-cyclohexanone | 85–88% | 65–75 |
Mechanism :
-
Oxidative addition of Rh(I) to the enone system.
-
Transmetallation with arylboronic acid.
-
Enantiofacial selectivity dictated by the chiral ligand.
The TMS group enhances regioselectivity by stabilizing transition states through σ–π interactions .
Protiodesilylation and Functionalization
Reaction : Removal of the TMS group under acidic or basic conditions, followed by further transformations.
| Step | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Protiodesilylation | CuCl₂ in DMF, 60°C | 5-Arylcyclohex-2-enone | 75–80 | |
| Cross-Coupling | Pd/C, aryl halide | Biaryl derivatives | 60–70 |
Key Insight : The TMS group serves as a transient protector during multi-step syntheses, enabling selective functionalization at the 5-position .
Sonogashira Cross-Coupling
Reaction : Coupling with terminal alkynes under Pd/Cu catalysis.
Conditions :
-
Catalyst: Pd(PPh₃)₄ (2 mol%), CuI (5 mol%)
-
Base: Et₃N
-
Solvent: THF
| Alkyne | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenylacetylene | 5-TMS-cyclohexenone alkyne adduct | 82 | |
| Trimethylsilylacetylene | Bis-TMS diyne | 68 |
Note : The TMS group remains intact during coupling, demonstrating its stability under standard Sonogashira conditions .
Regioselective Condensation with Carbonyl Compounds
Reaction : Base-mediated aldol-like condensations.
Conditions :
-
Base: K₂CO₃ or CsF
-
Solvent: THF or DMF
| Carbonyl Partner | Product | Regioselectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Acetals | 7-Substituted cyclohexenones | >95% | 70–85 | |
| Aldehydes | 5-Substituted cyclohexenones | 80–90% | 65–75 |
Mechanistic Role : The TMS group directs nucleophilic attack to the β-position of the enone system via steric and electronic effects .
Oxidation and Reduction Pathways
| Reaction Type | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Oxidation (Epoxidation) | mCPBA, CH₂Cl₂ | 5-TMS-cyclohexene oxide | 55% yield, >90% purity | |
| Reduction (Hydrogenation) | H₂, Pd/C, MeOH | 5-TMS-cyclohexanone | 90% yield |
Applications : Selective reduction of the carbonyl group is critical for producing chiral intermediates in pharmaceutical syntheses.
Scientific Research Applications
Unfortunately, the search results do not provide information specifically on the applications of "2-Cyclohexen-1-one, 5-(trimethylsilyl)-". However, they do offer insights into the uses of related compounds like 2-Cyclohexen-1-one (CHO) and other cyclohexenone derivatives, as well as general applications of trimethylsilyl compounds in organic synthesis.
Applications of Related Cyclohexenone Derivatives
2-Cyclohexen-1-one (CHO) and its derivatives are used in a variety of applications:
- Chemical Intermediate: CHO serves as a chemical intermediate and building block in the synthesis of cyclohexenone derivatives . It is also used as a reagent in academic and corporate research .
- Pharmaceutical and Agrochemical Intermediate: CHO is used in the chemical process industry for producing pharmaceuticals and agricultural chemicals .
- Synthesis of Various Compounds: CHO is utilized in the commercial synthesis of 2-cyclohexen-1-ol, resorcinol, phenol, and vicinyl glycols (pinacols) . It is also employed in the decarboxylation of o-amino acids for producing optically active amines .
- Production of Biologically Active Agents: CHO is used in the production of immunostimulating agents and as a starting material for pharmaceutical intermediates, such as anti-inflammatory agents, fungicides, and herbicides .
- Other Applications: Specific end-use applications for CHO include its use as a reducing agent/neutralizer in low-odor permanent wave hair preparations, as a carbocyclic ketone for liquid crystals in electrooptical display devices, as a component in semipermeable polymer membrane manufacture, and as an antifungal agent/mold inhibitor for bread .
Role of Trimethylsilyl Compounds in Organic Synthesis
Trimethylsilyl (TMS) groups are used in organic synthesis for various purposes:
- Protection of Functional Groups: TMS groups can protect alcohols, amines, and carboxylic acids from unwanted reactions.
- Directing Groups: TMS groups can direct the regioselectivity of certain reactions, such as electrophilic aromatic substitutions.
- Stabilizing Reactive Intermediates: TMS groups can stabilize reactive intermediates like carbanions and enolates.
- Precursors to Other Functional Groups: TMS groups can be easily converted to other functional groups, such as halides or alcohols.
Potential Applications Based on Available Information
Given the information, potential applications of "2-Cyclohexen-1-one, 5-(trimethylsilyl)-" can be inferred:
- Intermediate in Organic Synthesis: It could serve as an intermediate in synthesizing more complex molecules, utilizing the reactivity of the cyclohexenone and the trimethylsilyl group.
- Building Block for Pharmaceuticals: The compound might be a building block in synthesizing pharmaceuticals, exploiting the cyclohexenone structure for biological activity and the trimethylsilyl group for modifying its properties .
- Material Science: It could be used in developing new materials, potentially in liquid crystals or polymers, where the unique properties of both groups could be advantageous .
- Chemical Research: Useful as a reagent in chemical research .
Additional Considerations
- Asymmetric Synthesis: Cyclohexenone derivatives are valuable in asymmetric synthesis for creating chiral centers, which are crucial in pharmaceuticals .
- Biological Activity: Some cyclohexenone derivatives have shown potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Spectroscopic Data: Spectroscopic data (NMR, IR, MS) would be essential to fully characterize "2-Cyclohexen-1-one, 5-(trimethylsilyl)-" and understand its properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 5-(trimethylsilyl)- involves its ability to undergo various chemical reactions due to the presence of the enone functional group. The enone group can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . Additionally, the silyl group can be easily removed or substituted, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Asymmetric Catalysis
- 5-(Trimethylsilyl)cyclohex-2-enone: Undergoes Rh(I)-catalyzed asymmetric conjugate arylation with arylboronic acids in dioxane-water, yielding trans- and cis-3-aryl products with high enantioselectivity (up to 93% ee). The TMS group directs facial selectivity during catalysis .
- l-Carvone: Used in enzymatic resolutions and cyclization reactions for terpenoid synthesis but lacks direct utility in transition-metal-catalyzed asymmetric reactions .
Functional Group Transformations
- Oxime Derivatives: Sethoxydim’s oxime group allows for herbicidal activity through inhibition of acetyl-CoA carboxylase, a mechanism absent in non-oxime analogs .
Physical and Chemical Properties
| Property | 5-(Trimethylsilyl)cyclohex-2-enone | l-Carvone | Isophorone |
|---|---|---|---|
| Molecular Weight | ~184.3 g/mol (estimated) | 150.22 g/mol | 138.21 g/mol |
| Boiling Point | Not reported | 230–231°C | 215°C |
| Solubility | Likely polar aprotic solvents | Low water solubility | Miscible in organic solvents |
| Key Spectral Data | IR: 1680 cm⁻¹ (C=O) | [α]D: −62.5° (neat) | NMR: δ 2.2 (s, CH₃) |
Notes: The TMS group increases molecular weight and hydrophobicity compared to methyl or isopropenyl analogs. l-Carvone’s chirality ([α]D) is critical for its biological activity .
Q & A
Q. What are the established synthetic routes for preparing 5-(trimethylsilyl)cyclohex-2-enone?
- Methodological Answer : The compound is synthesized via asymmetric catalytic methods. A two-step protocol using a chiral phosphane–Rh(I) catalyst enables enantioselective conjugate arylation. Key steps include: (i) Catalytic Arylation : Substrate cyclohex-2-enone undergoes Rh-catalyzed addition with arylboronic acids. The trimethylsilyl (TMS) group at the 5-position enhances steric control, directing regioselectivity . (ii) Oxidation/Functionalization : Subsequent oxidation or functional group interconversion yields the final product.
- Critical Parameters : Catalyst loading (1–5 mol%), solvent polarity (THF or DMF), and temperature (60–80°C) significantly influence yield and enantiomeric excess (ee) .
Q. What spectroscopic and computational tools are essential for characterizing 5-(trimethylsilyl)cyclohex-2-enone?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify TMS group signals (δ ~0.1–0.3 ppm for ) and α,β-unsaturated ketone peaks (δ 5.5–6.5 ppm for enone protons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated : 168.10 g/mol) .
- Computational Modeling : Density Functional Theory (DFT) predicts steric effects of the TMS group on reaction pathways, including transition-state geometries .
Advanced Research Questions
Q. How can enantioselectivity in Rh-catalyzed reactions of 5-(trimethylsilyl)cyclohex-2-enone be systematically optimized?
- Methodological Answer :
- Ligand Screening : Test chiral phosphine ligands (e.g., BINAP, Josiphos) to modulate steric and electronic environments. Evidence shows Rh(I) with bulky ligands achieves >90% ee .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions, while non-polar solvents (toluene) reduce ee due to poor solvation .
- Kinetic Analysis : Monitor reaction progress via NMR or HPLC to identify rate-determining steps (e.g., oxidative addition vs. reductive elimination) .
Q. What role does the TMS group play in directing regioselectivity during cyclohexyne precursor synthesis?
- Methodological Answer : The TMS group acts as a steric and electronic director:
- Steric Effects : Hinders nucleophilic attack at the 5-position, favoring reactivity at the 1- or 3-positions in cyclohexenone derivatives .
- Electronic Effects : The σ-donating TMS group stabilizes adjacent transition states via hyperconjugation, influencing regioselectivity in Diels-Alder or conjugate addition reactions .
- Experimental Validation : Compare reactivity of TMS-substituted vs. non-substituted cyclohexenones using kinetic isotope effects (KIE) or isotopic labeling .
Q. How should researchers resolve contradictions in reported stability data for 5-(trimethylsilyl)cyclohex-2-enone?
- Methodological Answer :
- Contextual Analysis : Review experimental conditions (e.g., purity, storage temperature). For example, decomposition temperatures vary with trace impurities or oxygen exposure .
- Controlled Replication : Reproduce stability tests under inert atmospheres (N/Ar) and monitor via TGA/DSC to identify decomposition thresholds .
- Cross-Validation : Use multiple characterization techniques (e.g., GC-MS, FTIR) to detect degradation products (e.g., siloxanes) .
Safety and Handling
Q. What precautions are critical when handling 5-(trimethylsilyl)cyclohex-2-enone in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. The compound may cause skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of volatile siloxane byproducts .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
